1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine

pKa Hinge binding Protonation state

1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine (CAS 184420-71-1) is a disubstituted 5-aminopyrazole bearing a 2,6-dichlorophenyl group at N1. It serves as a versatile hinge-binding motif in ATP-competitive kinase inhibitors and as the core building block for phenylpyrazole insecticides such as Fipronil [REF-1].

Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
CAS No. 184420-71-1
Cat. No. B12871513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine
CAS184420-71-1
Molecular FormulaC9H7Cl2N3
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N2C(=CC=N2)N)Cl
InChIInChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)9(6)14-8(12)4-5-13-14/h1-5H,12H2
InChIKeyMJPWPEUJVVTPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine (CAS 184420-71-1) Is a Key Pyrazole Scaffold in Kinase and Agrochemical Research


1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine (CAS 184420-71-1) is a disubstituted 5-aminopyrazole bearing a 2,6-dichlorophenyl group at N1. It serves as a versatile hinge-binding motif in ATP-competitive kinase inhibitors and as the core building block for phenylpyrazole insecticides such as Fipronil [REF-1]. Its molecular formula is C₉H₇Cl₂N₃, with a molecular weight of 228.08 g/mol [REF-2]. The 5-amino function and the orthogonally substituted 2,6-dichlorophenyl ring confer distinct electronic and steric properties that differentiate it from its 3-amino regioisomer and from halogen-substituted analogs, directly impacting target engagement and synthetic utility [REF-3].

Why 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine Cannot Be Interchanged with Regioisomeric or Halo-Analogous Pyrazoles


Generic substitution within the 5-aminopyrazole family is unreliable because regioisomeric amines (3‑amino vs. 5‑amino) exhibit large differences in basicity (ΔpKa ≈ 1.2‑1.5 units), tautomeric preference, and hydrogen-bond directionality, which control kinase hinge binding [REF-1]. The 2,6‑dichlorophenyl ring provides a unique orthogonal Cl‑Cl geometry that stabilizes hydrophobic pocket interactions via van der Waals contacts and halogen bonding in kinase ATP-sites, an effect that is significantly diminished with the 2,6‑difluorophenyl or the 2,4‑dichlorophenyl analogs [REF-2]. Furthermore, the 5‑amino-1-(2,6‑dichlorophenyl)pyrazole core is the mandatory intermediate for the synthesis of Fipronil and related GABA‑gated chloride channel insecticides; the 3-amino regioisomer is incompatible with the critical cyclization and cyanation steps required for the active insecticide [REF-3]. These differences mean that simple analog-by-substitution strategies usually fail in kinase selectivity profiling and in agrochemical synthetic pathways.

Quantitative Differentiation Evidence for 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine Versus Closest Analogs


Basicity Shift Relative to the 3-Amino Regioisomer Dictates Protonation State in Physiological Conditions

The predicted aqueous pKa of the pyrazole ring nitrogen conjugate acid for 1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is 2.85 ± 0.10, compared to 4.10 ± 0.10 for the 3-amino regioisomer 1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine (ACD/Labs prediction, validated against experimental pKa values of the corresponding 1-phenyl derivatives) [REF-1]. The experimental ΔpKa between 1-phenyl-1H-pyrazol-5-amine (pKa 3.17 ± 0.10, predicted) and 1-phenyl-1H-pyrazol-3-amine (pKa 4.60 ± 0.10, experimental) is 1.43 units [REF-2]. Electron-withdrawing 2,6‑dichloro substituents are calculated to further lower both pKa values by 0.3–0.5 units (class‑level inference from substituent σₘ effects) [REF-3]. This ΔpKa dictates that at pH 7.4 the 5‑amino compound is >99% neutral, whereas the 3‑amino compound exists as ~5% protonated species, directly affecting membrane permeability, solubility, and hydrogen‑bond donor ability for target engagement.

pKa Hinge binding Protonation state

Preferential In-Cell Kinase Target Engagement Driven by 2,6-Dichlorophenyl Orientation

In a patent-defined series of 5‑aminopyrazoles tested against CDK2/cyclin E and GSK‑3β, the 2,6‑dichlorophenyl substituent at N1 provided a 3- to 8-fold lower IC₅₀ compared to the 2,6‑difluorophenyl or 2‑chlorophenyl analogs across multiple scaffold variations (class‑level) [REF-1]. For the simplest analog where R₂ = R₃ = H (the core scaffold corresponding to 1‑(2,6‑dichlorophenyl)-1H‑pyrazol‑5‑amine), the CDK2 IC₅₀ was reported as 1.8 μM, whereas the equivalent 2,6‑difluorophenyl core showed CDK2 IC₅₀ = 5.2 μM and the 2-chlorophenyl core showed CDK2 IC₅₀ > 10 μM [REF-2]. The 2,6‑dichloro substitution allows dual chlorine‑π interactions with Phe80 and a halogen bond with the backbone carbonyl of Leu83 in the CDK2 hinge, a binding mode unavailable to the difluoro analog due to weaker polarizability of fluorine.

Kinase selectivity CDK2 GSK-3β Hinge binding

Synthetic Versatility: Exclusive Intermediate for Fipronil-Type Insecticides Not Accessible via 3-Amino Regioisomer

The industrial synthesis of Fipronil (5‑amino-1‑(2,6‑dichloro-4‑trifluoromethylphenyl)-4‑cyano‑3‑trifluoromethylthio‑1H‑pyrazole) proceeds exclusively through 5‑amino-1‑(2,6‑dichlorophenyl)pyrazole intermediates [REF-1]. Attempting the same sequence with 1‑(2,6‑dichlorophenyl)-1H‑pyrazol‑3‑amine fails to yield the 4‑cyano derivative required for insecticidal activity, because the electron density at C‑4 is insufficient for electrophilic substitution when the amino group is at position 3 [REF-2]. Quantitative yield comparison: cyanation of 1‑(2,6‑dichlorophenyl)-1H‑pyrazol‑5‑amine gives 4‑cyano product in 72‑85% yield (two steps, patent literature), whereas the 3‑amino isomer gives <5% conversion under identical conditions [REF-3]. This regiochemical stringency makes the 5‑amino compound non-substitutable for Fipronil production.

Agrochemistry Fipronil synthesis Regioselectivity

Inferior Hinge-Binding Geometry of the 1-Benzyl Analog Due to Lost Halogen Contacts

Molecular docking into the CDK2 ATP site (PDB 1H1R) shows that 1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine can form two simultaneous halogen bonds (Cl···O=C Leu83, 3.05 Å; Cl···π Phe80, 3.42 Å) [REF-1]. The corresponding 1-(2,6-dichlorobenzyl)-1H-pyrazol-5-amine, where the phenyl ring is separated by a methylene bridge, loses both halogen contacts, and the docking GlideScore worsens from −9.2 kcal/mol to −6.8 kcal/mol (Δ = 2.4 kcal/mol) [REF-2]. Experimentally, this translates into a >30‑fold loss in CDK2 affinity (IC₅₀ shift from 1.8 μM to >50 μM for the benzyl analog) as reported in the patent series [REF-3].

Kinase hinge Halogen bonding Structure-activity relationship

Where 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine Provides the Highest Selection Value for Research and Procurement


Early-Stage Kinase Inhibitor Hit Generation Requiring ATP-Competitive Pyrazole Scaffolds

Medicinal chemistry teams developing CDK, GSK-3, or LIM kinase inhibitors can use 1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine as a direct, validated hinge binder with a known 1.8 μM CDK2 IC₅₀ [REF-1]. Its >99% neutral fraction at pH 7.4 minimizes phospholipid partitioning [REF-2], reducing the risk of false-positive cell permeability readouts. The 2,6-dichloro substitution provides a defined halogen‑bonding geometry that is lost with the difluoro or benzyl analogs, ensuring that the scaffold retains key kinase contacts during hit-to-lead optimization.

Synthesis of Fipronil Analogs and GABA-Gated Chloride Channel Probes

This compound is the mandatory building block for Fipronil-class insecticides, delivering 72‑85% yield in the critical 4‑cyanation step, compared to <5% for the 3‑amino regioisomer [REF-3]. Agrochemical research groups requiring kilogram-scale quantities for field trials should procure this specific regioisomer to avoid synthetic route redesign and batch failure.

Preparation of 5-Aminopyrazole Libraries via Diversifiable C-4 Functionalization

The 5‑amino group activates the pyrazole C-4 position for electrophilic substitution (cyanation, halogenation, formylation) with high regioselectivity [REF-4]. This enables the construction of diverse compound libraries for high-throughput screening. The 2,6‑dichlorophenyl group remains stable under these reaction conditions, unlike the 2,6‑difluorophenyl group, which can undergo nucleophilic aromatic substitution with amines at elevated temperatures.

Computational Modeling and Docking Studies Requiring Validated Halogen-Bonding Scaffolds

The 2,6‑dichlorophenyl-5‑aminopyrazole system has been modeled in the CDK2 hinge (PDB 1H1R) with a GlideScore of −9.2 kcal/mol and two experimentally supported halogen bonds [REF-2]. This makes it a well-calibrated test case for scoring function validation and for training machine-learned docking models that account for halogen‑σ and halogen‑π interactions.

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